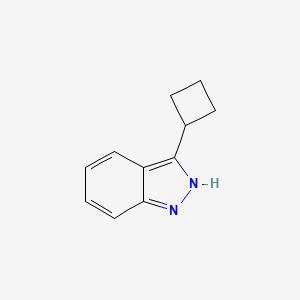

3-Cyclobutyl-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

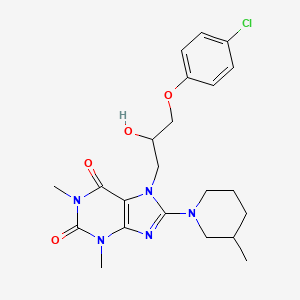

3-Cyclobutyl-1H-indazole is a chemical compound with the molecular formula C11H12N2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl group attached to the 3-position of the indazole ring . The molecular weight of this compound is 172.23 .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学的研究の応用

Solid Phase Peptide Synthesis

The synthesis of peptidotriazoles on solid-phase represents a significant application of cycloaddition reactions, which are crucial for the synthesis of 1H-[1,2,3]-triazoles. This method involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The conditions are compatible with solid-phase peptide synthesis, offering mild and efficient catalysis, highlighting the utility of 1H-indazole derivatives in peptide modification and drug development (Tornøe, Christensen, & Meldal, 2002).

Pharmacological Studies

Indazole derivatives, including 3-cyclobutyl-1H-indazole, are explored for their pharmacological properties. For example, 1-benzyl-3-(3-dimethylaminopropyloxy)indazole was identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase, showcasing the potential of indazole compounds in cardiovascular disease treatment. This research underscores the role of indazoles in developing new therapeutic agents (Selwood et al., 2001).

Click Chemistry and Drug Discovery

The field of click chemistry, especially the Cu-catalyzed azide-alkyne cycloaddition, has found extensive applications in drug discovery, including the synthesis of indazole derivatives. This reaction facilitates the creation of diverse molecular architectures with potential therapeutic applications, illustrating the significance of indazole and its derivatives in medicinal chemistry (Kolb, Sharpless, & The Scripps, 2003).

Molecular Docking and Design

Advancements in computational methods, such as molecular docking studies, have enabled the exploration of indazole derivatives as potential ligands for various biological targets. This computational approach aids in the rational design of indazole-based drugs, optimizing their interaction with specific proteins or enzymes, and facilitating the discovery of novel therapeutics (Algieri et al., 2022).

Anticancer Research

Research on ruthenium complexes, such as NAMI-A and KP1019/1339, has demonstrated the potential of indazole ligands in anticancer drug development. These studies highlight the diverse pharmacological profiles and mechanisms of action of indazole-containing complexes, underscoring their relevance in medicinal inorganic chemistry and oncology (Alessio & Messori, 2019).

作用機序

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with various targets . For instance, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects

Result of Action

Indazole derivatives are known to have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities

Safety and Hazards

While specific safety and hazard information for 3-Cyclobutyl-1H-indazole is not available, general safety measures for handling similar compounds include avoiding direct contact, ensuring sufficient ventilation, avoiding the formation or spread of dust in the air, and using only in a well-ventilated area .

将来の方向性

生化学分析

Biochemical Properties

They exhibit a broad range of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Cellular Effects

Indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Cyclobutyl-1H-indazole at different dosages in animal models have not been reported. Indazole-based therapeutic agents have been used in clinical applications or clinical trials .

Metabolic Pathways

Indazole derivatives, however, are known to interact with various enzymes and cofactors .

Subcellular Localization

Indazole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

特性

IUPAC Name |

3-cyclobutyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-7-10-9(6-1)11(13-12-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVZQNSTJYSVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C3C=CC=CC3=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)

![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)

![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)

![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)

![4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone](/img/structure/B2601099.png)

![Methyl (E)-4-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2601105.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2601106.png)